
Dimethyl cyclopenta-1,3-dien-1-ylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl cyclopenta-1,3-dien-1-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity This compound features a cyclopentadiene ring bonded to a boronate group, with two methyl groups attached to the boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl cyclopenta-1,3-dien-1-ylboronate can be synthesized through several methods. One common approach involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent such as boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a base like triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with methanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl cyclopenta-1,3-dien-1-ylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane or borohydride.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Dimethyl cyclopenta-1,3-dien-1-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism by which dimethyl cyclopenta-1,3-dien-1-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. Additionally, the cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A precursor to many cyclopentadienyl complexes in organometallic chemistry.
1,3-Cyclopentanedione: An isomeric compound with different reactivity and applications.
Dicyclopentadiene: A dimer of cyclopentadiene used in the production of resins and polymers.
Uniqueness
Dimethyl cyclopenta-1,3-dien-1-ylboronate is unique due to the presence of both a boronate group and a cyclopentadiene ring in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
36204-63-4 |
|---|---|
Formule moléculaire |
C7H11BO2 |
Poids moléculaire |
137.97 g/mol |
Nom IUPAC |
cyclopenta-1,3-dien-1-yl(dimethoxy)borane |
InChI |
InChI=1S/C7H11BO2/c1-9-8(10-2)7-5-3-4-6-7/h3-5H,6H2,1-2H3 |
Clé InChI |
QXYUPMFDQCPNFA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


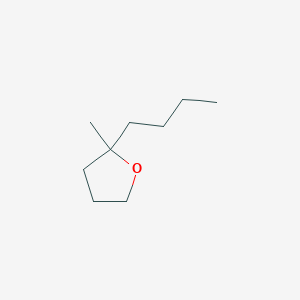
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
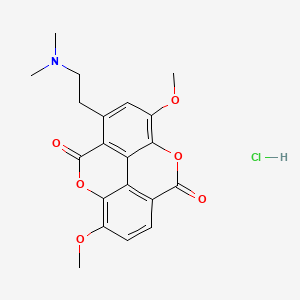
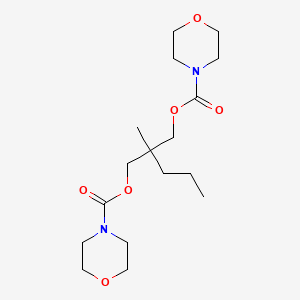
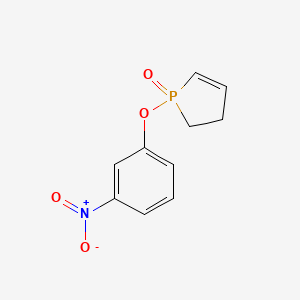
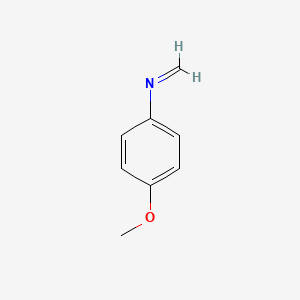
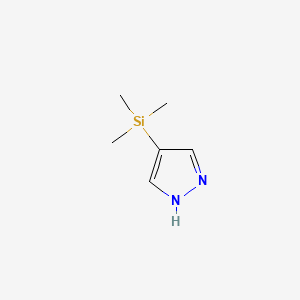

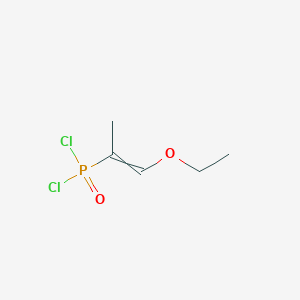
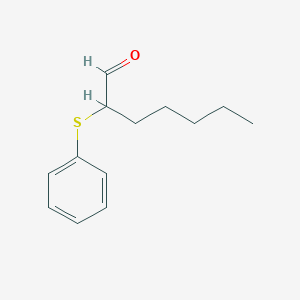
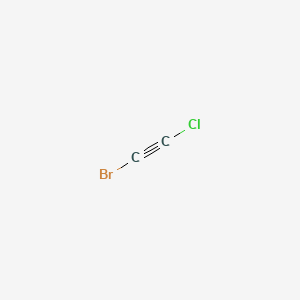
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

